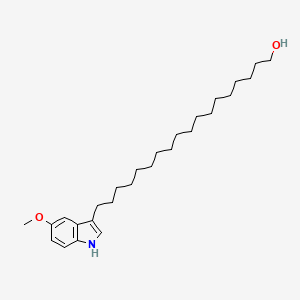
1H-Indole-3-octadecanol, 5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-octadecanol, 5-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . For 1H-Indole-3-octadecanol, 5-methoxy-, specific synthetic routes may involve the use of methoxy-substituted starting materials and appropriate reaction conditions to introduce the octadecanol side chain .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-octadecanol, 5-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions at the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-octadecanol, 5-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-octadecanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Indole-3-octadecanol, 5-methoxy- include other methoxy-substituted indole derivatives and indole-3-carbinol .
Uniqueness
1H-Indole-3-octadecanol, 5-methoxy- is unique due to its specific substitution pattern and the presence of the octadecanol side chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
651331-34-9 |
|---|---|
Molekularformel |
C27H45NO2 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
18-(5-methoxy-1H-indol-3-yl)octadecan-1-ol |
InChI |
InChI=1S/C27H45NO2/c1-30-25-19-20-27-26(22-25)24(23-28-27)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-21-29/h19-20,22-23,28-29H,2-18,21H2,1H3 |
InChI-Schlüssel |
GGEFAZNPFHKYLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



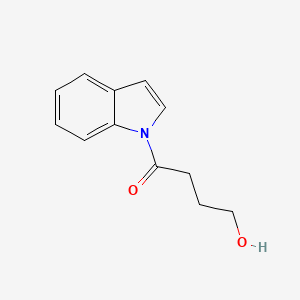
![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
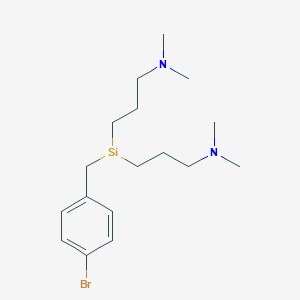

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
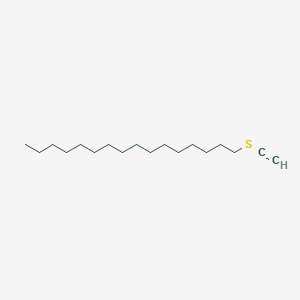

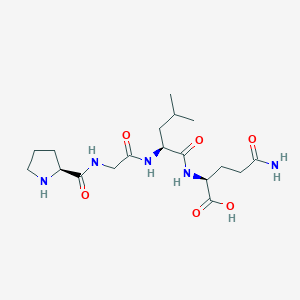
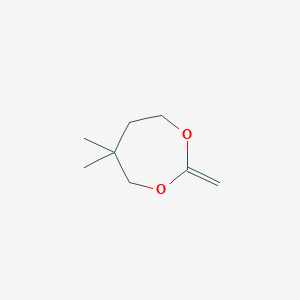
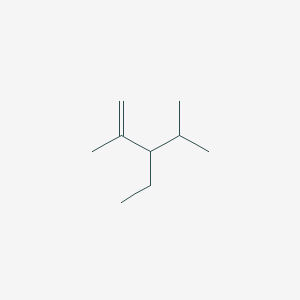
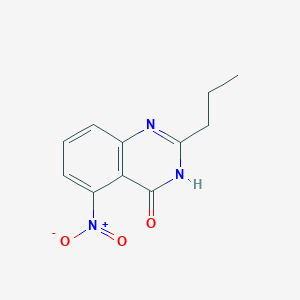
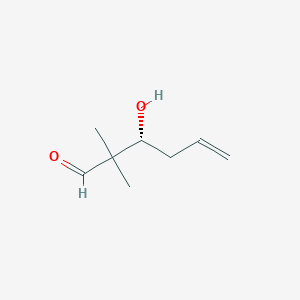
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
